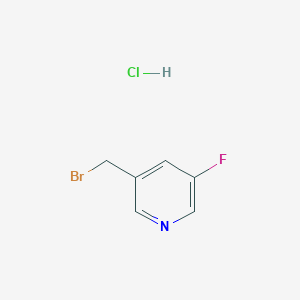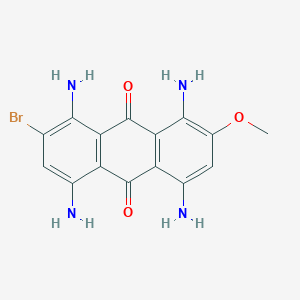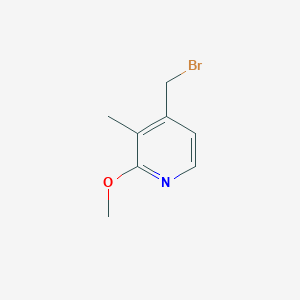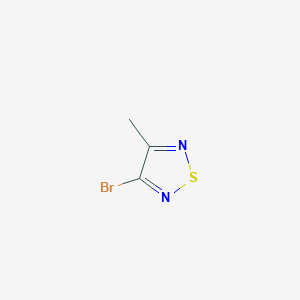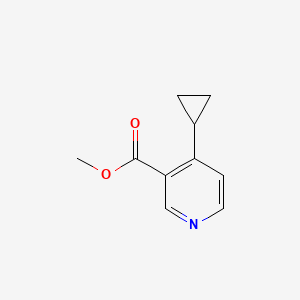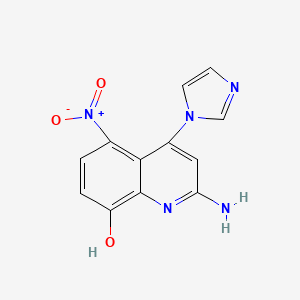
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol is a heterocyclic compound that contains both imidazole and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoline ring, followed by the introduction of the imidazole group through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to deprotonate the imidazole group, making it more nucleophilic.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Amino-4-(1H-imidazol-1-yl)-5-aminoquinolin-8-ol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol involves its interaction with specific molecular targets within cells. For its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. For its anticancer activity, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinoline: Similar structure but lacks the hydroxyl group.
2-Amino-4-(1H-imidazol-1-yl)-5-nitrobenzene: Contains a benzene ring instead of a quinoline ring.
2-Amino-4-(1H-imidazol-1-yl)-5-nitropyridine: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol is unique due to the presence of both imidazole and quinoline moieties, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems in a single molecule provides a versatile scaffold for the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C12H9N5O3 |
|---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
2-amino-4-imidazol-1-yl-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C12H9N5O3/c13-10-5-8(16-4-3-14-6-16)11-7(17(19)20)1-2-9(18)12(11)15-10/h1-6,18H,(H2,13,15) |
InChI-Schlüssel |
UQHNYNMJSOGHNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=CC(=N2)N)N3C=CN=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)




![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
